![molecular formula C20H19ClN4O2 B6452234 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline CAS No. 2640836-53-7](/img/structure/B6452234.png)
6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline, also known as CPQ, is a heterocyclic compound with a quinoxaline ring structure. It is an important chemical building block that is used in the synthesis of a variety of organic molecules. CPQ has been widely studied for its potential applications in scientific research, ranging from drug discovery to materials science.
Scientific Research Applications
6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline has a variety of potential applications in scientific research. For example, it has been used in the synthesis of drugs for the treatment of cancer and other diseases, as well as in the synthesis of materials for use in electronics and other industries. In addition, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline has been used in the synthesis of compounds that are useful in the study of enzyme inhibition and drug metabolism. Furthermore, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline has been used in the synthesis of compounds that are useful in the study of enzyme-catalyzed reactions and in the synthesis of compounds that are useful in the study of drug-target interactions.
Mechanism of Action
Target of Action
The primary target of the compound “6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline” is currently unknown. The compound has a similar structure to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . .
Advantages and Limitations for Lab Experiments
6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize, and it is also relatively stable in aqueous solutions. In addition, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is a relatively non-toxic compound and is not likely to cause any adverse reactions in laboratory animals. However, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is a relatively large molecule, which can make it difficult to study its effects in detail. In addition, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is not very soluble in water, which can make it difficult to use in certain types of experiments.
Future Directions
The potential future directions for the use of 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline in scientific research are numerous. For example, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline could be used in the development of new drugs for the treatment of cancer and other diseases. In addition, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline could be used in the synthesis of compounds that are useful in the study of enzyme-catalyzed reactions and in the synthesis of compounds that are useful in the study of drug-target interactions. Furthermore, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline could be used in the development of materials for use in electronics and other industries. Finally, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline could be used in the synthesis of compounds that are useful in the study of enzyme inhibition and drug metabolism.
Synthesis Methods
6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline can be synthesized using a variety of methods. The most common method is the reaction of 3-chloropyridine and 4-methoxypiperidine-1-carbonyl chloride in the presence of a base such as sodium carbonate. This reaction yields an intermediate compound, which is then treated with quinoxaline to yield the final product. Other methods for the synthesis of 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline include the reaction of 3-chloropyridine and 4-methoxypiperidine-1-carbonyl chloride in the presence of a palladium catalyst, or the reaction of 3-chloropyridine and 4-methoxypiperidine-1-carbonyl chloride in the presence of an amine catalyst.
properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-16-12-22-6-3-19(16)27-13-14-4-9-25(10-5-14)20(26)15-1-2-17-18(11-15)24-8-7-23-17/h1-3,6-8,11-12,14H,4-5,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNHLINAGOLTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.